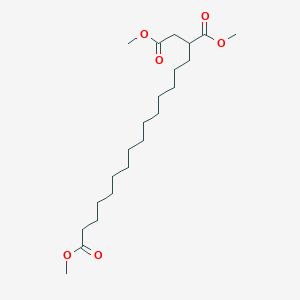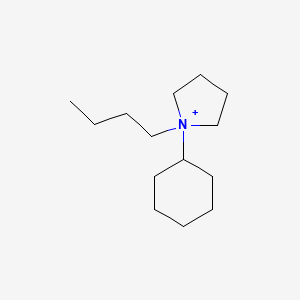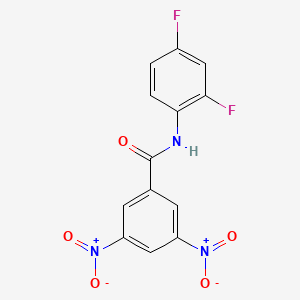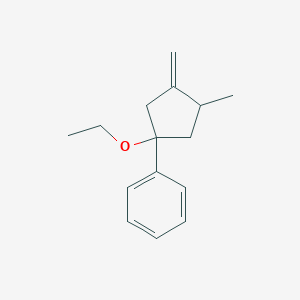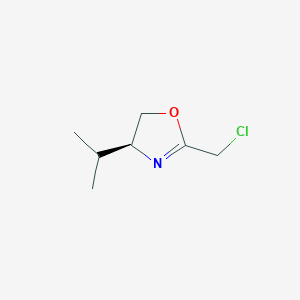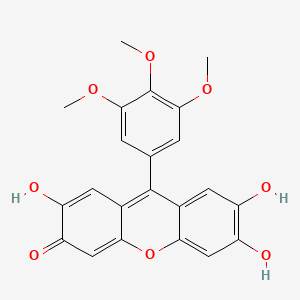
3-(11-Bromoundecyl)thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(11-Bromoundecyl)thiophene is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. The compound this compound features a thiophene ring substituted at the third position with an 11-bromoundecyl chain. This structure imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(11-Bromoundecyl)thiophene typically involves the following steps:
Bromination of Undecene: The starting material, undecene, undergoes bromination to form 11-bromoundecane. This reaction is usually carried out using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions.
Thiophene Formation: The 11-bromoundecane is then reacted with thiophene in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under inert atmosphere conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent recycling, and purification steps such as distillation and recrystallization to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3-(11-Bromoundecyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 11-bromoundecyl chain can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The compound can be reduced to form the corresponding thiol or alkane derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, THF), bases (e.g., NaH, KOtBu)
Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., dichloromethane, acetonitrile)
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, THF)
Major Products
Substitution: 3-(11-Aminoundecyl)thiophene, 3-(11-Thiolundecyl)thiophene
Oxidation: this compound sulfoxide, this compound sulfone
Reduction: 3-(11-Alkylundecyl)thiophene
科学研究应用
3-(11-Bromoundecyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and polymers. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of organic semiconductors, conductive polymers, and materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
作用机制
相似化合物的比较
Similar Compounds
3-(11-Chloroundecyl)thiophene: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.
3-(11-Iodoundecyl)thiophene:
3-(11-Hydroxyundecyl)thiophene: Features a hydroxyl group, making it more hydrophilic and potentially altering its biological activity and solubility.
Uniqueness
3-(11-Bromoundecyl)thiophene is unique due to the presence of the bromine atom, which provides specific reactivity in substitution reactions. This allows for the introduction of various functional groups, making it a versatile intermediate in organic synthesis. Additionally, the long alkyl chain imparts hydrophobic properties, which can influence its interaction with biological membranes and materials.
属性
CAS 编号 |
252963-67-0 |
|---|---|
分子式 |
C15H25BrS |
分子量 |
317.3 g/mol |
IUPAC 名称 |
3-(11-bromoundecyl)thiophene |
InChI |
InChI=1S/C15H25BrS/c16-12-9-7-5-3-1-2-4-6-8-10-15-11-13-17-14-15/h11,13-14H,1-10,12H2 |
InChI 键 |
WSGDUDTUOKAEKL-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC=C1CCCCCCCCCCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[(10-Bromodecyl)oxy]methyl}-4-methoxybenzene](/img/structure/B14255368.png)
![[1-(Hydroxymethyl)cyclohexyl]methyl prop-2-enoate](/img/structure/B14255370.png)
![2-Oxetanone, 4-[3-(tetrahydro-2H-pyran-2-yl)propyl]-](/img/structure/B14255373.png)
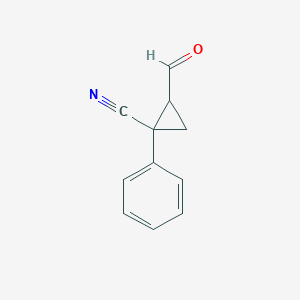
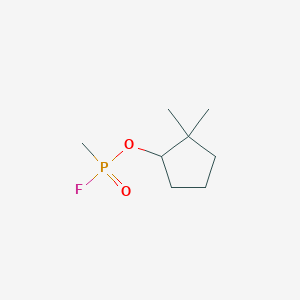
![4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14255403.png)
